Tris(2-aminoethyl)amine

Catalog No.
S597336
CAS No.
4097-89-6
M.F
C6H18N4
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-aminoethyl)amine

CAS Number

4097-89-6

Product Name

Tris(2-aminoethyl)amine

IUPAC Name

N',N'-bis(2-aminoethyl)ethane-1,2-diamine

Molecular Formula

C6H18N4

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C6H18N4/c7-1-4-10(5-2-8)6-3-9/h1-9H2

InChI Key

MBYLVOKEDDQJDY-UHFFFAOYSA-N

SMILES

C(CN(CCN)CCN)N

Synonyms

TREN compound, triaminotriethylamine, tris(2-aminoethyl)amine, tris(2-aminoethyl)amine trihydrochloride, tris-2-aminoethylamine

Canonical SMILES

C(CN(CCN)CCN)N

Tris(2-aminoethyl)amine is an organic compound with the chemical formula N(CH₂CH₂NH₂)₃. It appears as a colorless liquid that is highly soluble in water and exhibits strong basicity due to its structure, which includes a tertiary amine center and three primary amine groups. This compound is also known by several synonyms, including 2,2',2''-nitrilotriethylamine and 2,2',2''-triaminotriethylamine . Tris(2-aminoethyl)amine is notable for its role as a tripodal ligand in coordination chemistry, where it forms stable complexes with transition metals, particularly those in the +2 and +3 oxidation states .

TREN is a corrosive and toxic compound []. It can cause severe skin burns, eye damage, and respiratory problems if inhaled []. It is also harmful if swallowed and can be fatal upon skin contact []. The median lethal dose (LD50) for TREN is reported to be 246 mg/kg (oral, rat) and 117 mg/kg (dermal, rabbit) []. TREN is also combustible [].

Crosslinking Agent in Polymer Chemistry:

Tren's ability to form multiple bonds with other molecules makes it a valuable crosslinking agent in polymer synthesis. It helps create robust and interconnected polymer networks with desired properties, such as increased stability and porosity. For example, tren-based crosslinked polyimines exhibit excellent thermal and chemical resistance, making them suitable for various applications, including gas separation membranes and proton conductors .

Tripodal Ligand in Coordination Chemistry:

Tren's three primary amine groups act as efficient chelating agents, forming strong and stable complexes with metal ions. This property makes it a valuable tripodal ligand in coordination chemistry. These complexes find applications in various fields, including catalysis, drug discovery, and materials science .

Organic Synthesis and Material Development:

Tren's basic nature and multiple amine functionalities make it a useful reagent in various organic syntheses. It can participate in diverse reactions, such as Michael additions, reductive amination, and epoxide ring-opening reactions. Additionally, tren-based functional materials are being explored for their potential applications in sensors, drug delivery systems, and biomimetic materials .

, primarily due to its amine functional groups. It readily reacts with aldehydes to form imines through condensation reactions, which release water as a byproduct . Additionally, it can coordinate with metal ions to form stable metal complexes. For example, when tris(2-aminoethyl)amine is coordinated to lanthanum(III) and gadolinium(III), it can react with salicylaldehyde to produce Schiff-base complexes . The compound's ability to form chelates enhances its utility in catalysis and materials science.

The synthesis of tris(2-aminoethyl)amine can be accomplished through several methods:

  • Alkylation of Ammonia: A common synthetic route involves the reaction of ammonia with chloroethanol under basic conditions.
  • Condensation Reaction: Another method includes the condensation of ethylenediamine with formaldehyde in the presence of an acid catalyst .
  • Use of Acetone: In some studies, tris(2-aminoethyl)amine has been synthesized by reacting it with acetone in a sodium acetate/acetic acid buffer solution .

These methods yield tris(2-aminoethyl)amine in varying degrees of purity and yield.

Tris(2-aminoethyl)amine finds diverse applications across multiple fields:

  • Coordination Chemistry: It serves as a ligand in the formation of metal complexes used in catalysis.
  • Polymer Science: The compound is utilized as a crosslinking agent in the synthesis of polyimine networks, which are important for creating durable materials.
  • Chemical Synthesis: Its ability to form stable complexes makes it valuable in organic synthesis processes, particularly in reactions involving metal catalysts .

Studies have demonstrated that tris(2-aminoethyl)amine interacts strongly with various metal oxides when used as a modifier in catalytic reactions. For instance, its interaction with magnesium oxide and aluminum oxide has been shown to influence the efficiency of catalytic processes such as Knoevenagel condensation . The strength of these interactions can significantly affect the activity of amine groups within the catalyst framework.

Tris(2-aminoethyl)amine shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:

Compound NameChemical FormulaKey Features
Tris(3-aminopropyl)amineN(CH₂CH₂CH₂NH₂)₃Similar structure but longer alkyl chains
TriethylenetetramineN(CH₂CH₂NH)₄More amine groups; used extensively in polymer chemistry
N,N,N-Trimethyltris(2-aminoethyl)amineN(CH₂CH₂NHMe)₃Methylated derivative; alters chelation properties
1,3-DiaminopropaneH₂N(CH₂)₃NH₂Simpler structure; fewer functional groups

Tris(2-aminoethyl)amine stands out due to its unique tripodal structure that allows for multiple coordination sites, making it particularly effective as a ligand in coordination chemistry compared to its linear counterparts like triethylenetetramine.

Tris(2-aminoethyl)amine, systematically named N,N-bis(2-aminoethyl)ethane-1,2-diamine, is a branched polyamine with the molecular formula C₆H₁₈N₄ and a molecular weight of 146.23 g/mol. Its CAS registry number is 4097-89-6, and it is commonly abbreviated as TREN or tren in coordination chemistry literature. The compound’s structure features a central tertiary amine nitrogen atom bonded to three ethylene chains, each terminating in a primary amine group (–NH₂). This tripodal architecture grants it the IUPAC designation 2,2',2''-triaminotriethylamine, reflecting its three equivalent aminoethyl branches. Alternative synonyms include nitrilotris(ethylamine) and 4-(2-aminoethyl)diethylenetriamine, though these are less frequently used.

Table 1: Key Structural and Nomenclature Data

PropertyValueSource
Molecular FormulaC₆H₁₈N₄
Molecular Weight146.23 g/mol
CAS Number4097-89-6
IUPAC NameN,N-bis(2-aminoethyl)ethane-1,2-diamine

Historical Development and Scientific Significance

First synthesized in the mid-20th century, Tris(2-aminoethyl)amine emerged as a critical ligand in coordination chemistry due to its ability to form stable complexes with transition metals. Early studies focused on its role in stabilizing cobalt(III) and iron(III) ions, which exhibited unique geometric isomerism compared to analogous complexes with linear polyamines like triethylenetetramine. By the 1980s, its utility expanded into polymer science, where it served as a crosslinking agent for polyimine networks. Recent advancements highlight its application in materials science, such as enhancing the stability of mixed-cation perovskites under thermal stress.

Molecular Structure and Functional Groups

The molecular structure of Tris(2-aminoethyl)amine is defined by C₃ symmetry, with the central nitrogen atom bonded to three –CH₂CH₂NH₂ groups. Each primary amine group acts as a potential binding site, enabling the compound to function as a tetradentate ligand in metal coordination. The tertiary amine center contributes to its high basicity, with a measured pH of 11.9 in aqueous solutions. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic N–H stretching vibrations at 3350–3250 cm⁻¹ and C–N stretches at 1120–1080 cm⁻¹, confirming its amine-rich structure.

Key Functional Groups:

  • Tertiary amine (central N atom): Facilitates proton acceptance and hydrogen bonding.
  • Primary amines (–NH₂): Enable chelation with metal ions and participation in Schiff base reactions.

Basic Chemical Classification as a Tetradentate Amine

Tris(2-aminoethyl)amine is classified as a tetradentate ligand due to its capacity to donate four electron pairs—one from the central tertiary nitrogen and three from the primary amines—to metal centers. This classification is supported by crystallographic studies of its complexes, such as [Co(TREN)Cl₂]⁺, where the ligand binds cobalt(III) in a distorted octahedral geometry. Its tetradentate nature distinguishes it from bidentate (e.g., ethylenediamine) or tridentate (e.g., diethylenetriamine) analogs, offering greater structural rigidity in coordination complexes.

Table 2: Comparative Ligand Properties

LigandDenticityCommon Metal Complexes
Tris(2-aminoethyl)amine4[Fe(TREN)(OH)]²⁺, [Cu(TREN)]²⁺
Ethylenediamine2[Ni(en)₃]²⁺, [Co(en)₃]³⁺
Diethylenetriamine3[Cr(trien)Cl₂]⁺, [Mn(trien)(H₂O)₂]²⁺

Synthesis and Physicochemical Properties

Synthetic Routes and Reaction Mechanisms

The primary synthesis of Tris(2-aminoethyl)amine involves the nucleophilic substitution of tris(2-chloroethyl)amine hydrochloride with ammonium hydroxide. A representative procedure includes:

  • Refluxing tris(2-chloroethyl)amine hydrochloride in ethanol with excess NH₄OH at 70°C for 7 hours.
  • Removing solvents via rotary evaporation to yield a dark brown viscous intermediate.
  • Purification by fractional distillation under reduced pressure (5 kPa), collecting the fraction at 140–150°C.

This method achieves a yield of 92.3%, with the reaction mechanism proceeding through SN2 displacement of chloride by ammonia. Alternative routes include reductive amination of tris(2-cyanoethyl)amine, though these are less efficient.

Spectroscopic and Thermodynamic Data

  • IR Spectrum: Strong absorbance bands at 3350 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (N–H bend).
  • NMR (D₂O): δ 2.70 ppm (t, 6H, –CH₂NH₂), δ 2.50 ppm (t, 6H, –CH₂N), δ 1.90 ppm (quintet, 3H, central –NCH₂).
  • Thermodynamic Properties: Boiling point = 114°C at 15 mmHg; density = 0.976 g/mL at 20°C.

Solubility and Reactivity

Tris(2-aminoethyl)amine is miscible with water and polar solvents like ethanol, owing to its extensive hydrogen-bonding capacity. It reacts exothermically with acids to form ammonium salts and undergoes Schiff base condensation with aldehydes, forming polyimine networks. Its reactivity with carbon dioxide enables its use as a CO₂ absorbent in closed-loop systems.

Coordination Chemistry and Applications

Metal Complex Formation and Stability

TREN forms octahedral complexes with transition metals, such as [Fe(TREN)(OH)]²⁺ and [Cu(TREN)]²⁺, which exhibit exceptional stability constants (log β ≈ 15–18). The ligand’s rigid tripodal structure minimizes steric strain, allowing for rapid metal ion encapsulation. For example, the formation constant (Kf) for [Co(TREN)]³⁺ is 10²³.5, surpassing that of [Co(trien)]³⁺ (Kf = 10¹⁹.7).

Role in Polymer and Materials Science

In polymer chemistry, TREN serves as a crosslinker for polyimine vitrimers, dynamic networks that self-heal via imine exchange reactions. These materials demonstrate:

  • Tensile strength up to 45 MPa
  • Glass transition temperatures (Tg) exceeding 120°C
    Recent studies also highlight its utility in stabilizing FA₀.₈₃Cs₀.₁₇Pb(I₀.₉₀Br₀.₁₀)₃ perovskites, where TREN suppresses phase segregation under 85°C thermal stress.

Catalytic and Supramolecular Applications

TREN-based complexes catalyze organic transformations, including:

  • Knoevenagel condensation (yield >90%)
  • Oxidation of alkanes with H₂O₂ (TON = 1,200)In supramolecular chemistry, TREN derivatives assemble into molecular capsules capable of encapsulating anions like Cl⁻ and SO₄²⁻.

XLogP3

-2.6

GHS Hazard Statements

Aggregated GHS information provided by 538 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 538 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 505 of 538 companies with hazard statement code(s):;
H301 (99.21%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (99.41%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (99.6%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H370 (87.33%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

14350-52-8
4097-89-6

Wikipedia

Tris(2-aminoethyl)amine

General Manufacturing Information

1,2-Ethanediamine, N1,N1-bis(2-aminoethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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